Fmoc-(s)-3-amino-5-methylhexan-1-ol hcl

Description

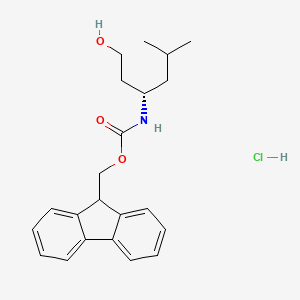

Fmoc-(S)-3-amino-5-methylhexan-1-ol HCl is a chiral, Fmoc-protected amino alcohol derivative used extensively in peptide synthesis and medicinal chemistry. Its structure features a 5-methylhexanol backbone with an (S)-configured amino group at the third carbon, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) workflows. This compound is valued for introducing β-amino alcohol motifs into peptides, which can influence secondary structure, stability, and biological activity .

Key physicochemical properties include:

- Molecular formula: C₂₂H₂₆ClNO₃ (based on structural analogs in )

- Molecular weight: ~396.9 g/mol

- Functional groups: Fmoc-protected amine, primary alcohol, tertiary branching (5-methyl group)

Its synthesis typically involves stereoselective methods, such as Grignard additions or enzymatic resolutions, followed by Fmoc protection and HCl salt formation .

Properties

Molecular Formula |

C22H28ClNO3 |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m1./s1 |

InChI Key |

XBACVSBMMDYHBW-PKLMIRHRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Canonical SMILES |

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility : Unlike Fmoc-β-Homoleu-OH (carboxylic acid terminus), the target compound’s alcohol group reduces hydrophobicity, making it suitable for aqueous-phase coupling reactions .

Stereochemical Impact: The (S)-configuration at C3 contrasts with (R)-configured analogs like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, which may exhibit divergent binding affinities in chiral environments .

Functional Group Diversity: The hydroxyl group in Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid enables hydrogen bonding, whereas the target compound’s primary alcohol offers milder reactivity for selective derivatization .

Solubility and Stability

- The HCl salt of the target compound improves aqueous solubility (critical for SPPS) compared to neutral analogs like Fmoc-β-Homoleu-OH, which require organic solvents (e.g., DMF) for dissolution .

- The α,β-unsaturated system in Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid increases susceptibility to Michael additions, limiting its utility in nucleophilic environments .

Commercial Availability and Specifications

| Compound | Purity | Price (1g) | Supplier |

|---|---|---|---|

| This compound | >97% | $6,500 | Sigma-Aldrich |

| Fmoc-β-Homoleu-OH | >97% | $20,000 | Kanto Reagents |

| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | >95% | Custom quote | Pharmint |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.